1,1-Dimethylprop-2-ynyl acetate

概要

説明

1,1-Dimethylprop-2-ynyl acetate is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5587. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,1-Dimethylprop-2-ynyl acetate (CAS No. 1604-29-1) is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

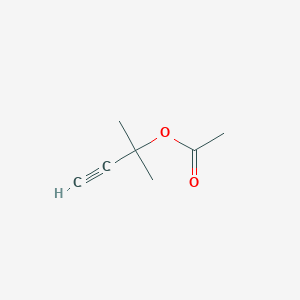

This compound is characterized by the following chemical formula:

- Molecular Formula: C₇H₁₀O₂

- Molecular Weight: 126.15 g/mol

The compound is known for its flammability and potential skin irritant properties, as indicated by safety data sheets .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert effects through:

- Enzyme Inhibition: It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: The acetate group may facilitate interactions with specific receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 25 |

These results suggest potential applications in developing antimicrobial agents .

Sensitization Potential

In a study assessing the sensitization potential of cosmetic ingredients, this compound was evaluated using the Local Lymph Node Assay (LLNA). The Stimulation Index (SI) was calculated to determine sensitizing potency. The findings indicated:

- SI Value: 3.5 at a concentration of 0.5%, classifying it as a strong sensitizer.

This highlights the importance of evaluating sensitization risks associated with compounds used in consumer products .

Case Study 1: Antimicrobial Efficacy

A laboratory study investigated the antimicrobial efficacy of this compound in food preservation. The compound was incorporated into food packaging materials to assess its ability to inhibit microbial growth during storage. Results showed a reduction in microbial load by over 70% compared to control samples, indicating its potential as a natural preservative .

Case Study 2: Cosmetic Formulation Safety

In another case study focusing on cosmetic formulations containing this compound, researchers monitored skin reactions in human volunteers over a four-week period. While some participants reported mild irritation, no severe allergic reactions were noted. This suggests that while the compound has sensitizing potential, it can be safely used in low concentrations in cosmetic products .

科学的研究の応用

Pharmacological Applications

1,1-Dimethylprop-2-ynyl acetate has been investigated for its potential as a pharmacological agent. Notably, it has been submitted to the National Cancer Institute for testing, indicating its relevance in cancer research.

Case Study: Inhibition of Nitric Oxide Synthase

A study focused on improving the permeability of nitric oxide synthase (nNOS) inhibitors highlighted the compound's role in enhancing drug delivery across biological membranes. The findings suggested that modifications to the chemical structure could significantly improve the efficacy of nNOS inhibitors while maintaining selectivity over other NOS isoforms .

Analytical Chemistry Applications

The compound is frequently used in analytical chemistry for its properties that facilitate separation and identification processes.

HPLC Separation Techniques

This compound can be effectively separated using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, making it suitable for both qualitative and quantitative analysis .

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Alternative for MS | Formic Acid instead of Phosphoric Acid |

| Application | Isolation of impurities; pharmacokinetics |

Material Science Applications

The compound has also shown promise in material science, particularly in the development of new materials with specific properties.

Case Study: TMEM16A Modulation

Recent research has identified this compound as a component in compounds that act as positive modulators of the calcium-activated chloride channel (TMEM16A). This modulation has potential therapeutic implications for respiratory diseases characterized by mucus congestion, such as cystic fibrosis and chronic bronchitis .

Safety and Handling Considerations

Due to its flammable nature and skin irritation potential, appropriate safety measures must be taken when handling this compound. It is crucial to use personal protective equipment (PPE) and ensure proper storage conditions to mitigate risks associated with exposure .

特性

IUPAC Name |

2-methylbut-3-yn-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-7(3,4)9-6(2)8/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSFTVGBQDJTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166875 | |

| Record name | 1,1-Dimethylprop-2-ynyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-29-1 | |

| Record name | 1,1-Dimethylpropargyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylprop-2-ynyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylprop-2-ynyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylprop-2-ynyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。